molecular formula C9H13ClN4O2 B13130776 1-(6-Nitropyridin-2-yl)piperazinehydrochloride

1-(6-Nitropyridin-2-yl)piperazinehydrochloride

Cat. No.: B13130776
M. Wt: 244.68 g/mol
InChI Key: QQGLECYVUPNFFR-UHFFFAOYSA-N
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Description

1-(6-Nitropyridin-2-yl)piperazinehydrochloride is a chemical compound that belongs to the class of pyridylpiperazine derivatives It is characterized by the presence of a nitro group attached to the pyridine ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Nitropyridin-2-yl)piperazinehydrochloride typically involves the nucleophilic substitution reaction of 5-bromine-2-nitropyridine with piperazine. The reaction is carried out in a mixed solvent of an alcohol organic solvent and water, with an acid catalyst to facilitate the process . The resulting product is then subjected to further purification steps to obtain high-purity this compound.

Industrial Production Methods: For industrial-scale production, the process involves the use of cheaper raw materials and optimized reaction conditions to ensure high yield and low cost. The method includes the use of sodium acetate as an acid-binding agent and catalytic hydrogenation for refining and decoloration .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Nitropyridin-2-yl)piperazinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas and a suitable catalyst for the reduction of the nitro group.

    Substitution: Reagents such as sodium acetate and organic solvents are used to facilitate the substitution reactions.

Major Products Formed:

Scientific Research Applications

1-(6-Nitropyridin-2-yl)piperazinehydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(6-Nitropyridin-2-yl)piperazinehydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of urea into ammonia and carbamate. This inhibition disrupts the nitrogen metabolism process, which is crucial for the survival of certain pathogens .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H13ClN4O2

Molecular Weight

244.68 g/mol

IUPAC Name

1-(6-nitropyridin-2-yl)piperazine;hydrochloride

InChI

InChI=1S/C9H12N4O2.ClH/c14-13(15)9-3-1-2-8(11-9)12-6-4-10-5-7-12;/h1-3,10H,4-7H2;1H

InChI Key

QQGLECYVUPNFFR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=CC=C2)[N+](=O)[O-].Cl

Origin of Product

United States

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